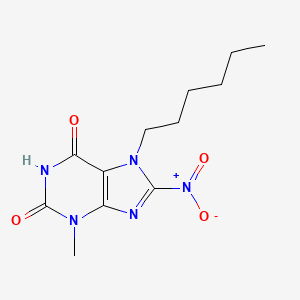

7-Hexyl-3-methyl-8-nitropurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Hexyl-3-methyl-8-nitropurine-2,6-dione, commonly known as HENA, is a chemical compound that belongs to the class of nitroaromatics. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. HENA is widely used in scientific research due to its unique properties, which make it a valuable tool in various fields of study.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

7-Hexyl-3-methyl-8-nitropurine-2,6-dione, along with similar nitropurine compounds, has been primarily studied in the field of chemical synthesis. Research shows its significance in forming various chemical derivatives and substances:

Chemical Derivative Formation : It serves as an intermediate in the synthesis of important compounds like jasmon, methyl jasmonate, and γ-jasmolactone. These compounds are key constituents of jasmine and have applications in perfumery and aromatherapy (Ballini, Petrini, & Marotta, 1989).

Purine Studies and Methylation : It's involved in methylation and reduction processes in purine studies, forming various methylated purines which are essential in the study of nucleic acids and cellular processes (Armarego & Reece, 1976).

Reactions with Peroxynitrite : The compound reacts with peroxynitrite to yield oxopurines. This reaction is significant in understanding the oxidative stress and damage in biological systems (Lee, Niles, Wishnok, & Tannenbaum, 2002).

Introduction of Subunits in Synthesis : It aids in the introduction of important subunits like benzo[h]quinoline and 1,10-phenanthroline in synthesis, which are crucial in the formation of complex organic compounds (Riesgo, Jin, & Thummel, 1996).

Synthesis of Methylated Purines : The compound is involved in the synthesis of methylated purines like 7-methyl-8-oxoguanosine, which is important in genetic studies and pharmaceutical applications (Kini, Hennen, & Robins, 1987).

Propriétés

IUPAC Name |

7-hexyl-3-methyl-8-nitropurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-3-4-5-6-7-16-8-9(13-11(16)17(20)21)15(2)12(19)14-10(8)18/h3-7H2,1-2H3,(H,14,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAKRTWPXTWQGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hexyl-3-methyl-8-nitropurine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)

![(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2413276.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)

![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2413294.png)